

# Cefetamet Pivoxil therapeutic uses review

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## Compound Focus: Cefetamet Pivoxil Hydrochloride

CAS No.: 111696-23-2

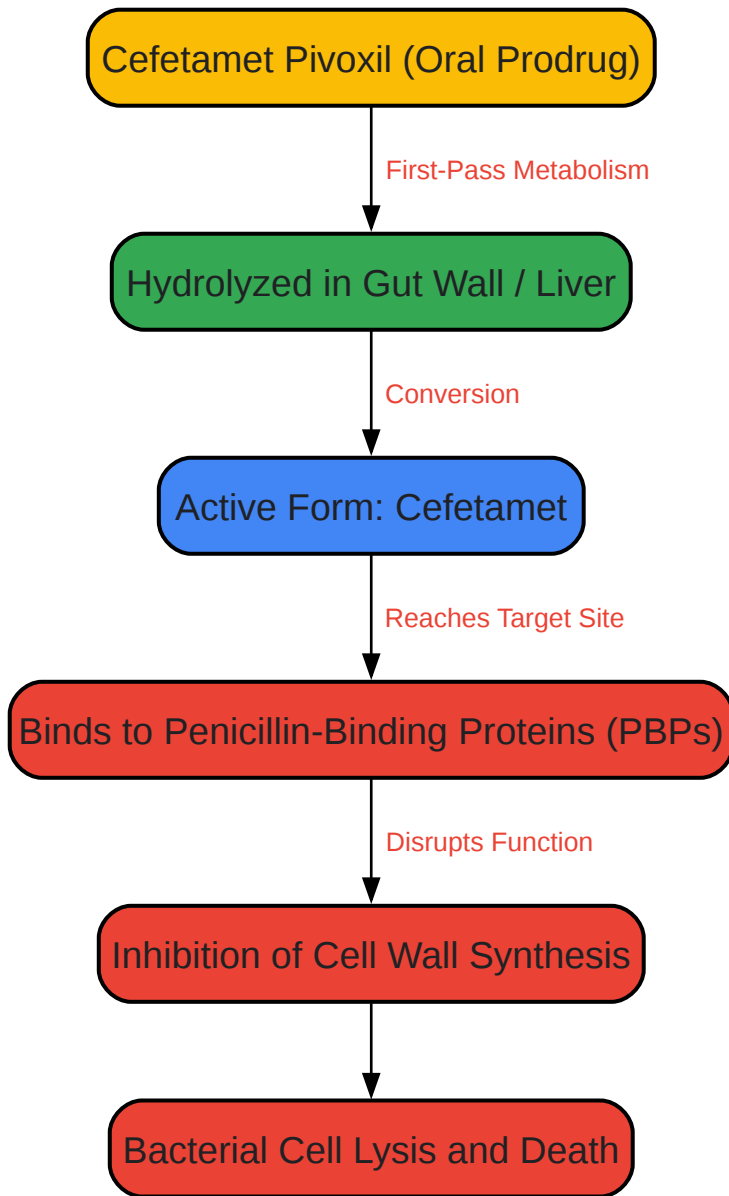
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## Drug Profile and Mechanism of Action

**Cefetamet Pivoxil** is an oral, third-generation cephalosporin antibiotic. It is administered as a **prodrug** and is hydrolyzed in the body to its active metabolite, **cefetamet** [1] [2].

The diagram below illustrates the transformation of Cefetamet Pivoxil and its antibacterial mechanism.



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*Figure 1: Mechanism of action of Cefetamet Pivoxil, from prodrug absorption to bacterial cell lysis.*

## Antibacterial Spectrum and Efficacy

Cefetamet exhibits a **broad spectrum of activity** against many Gram-positive and Gram-negative bacteria, with enhanced stability against  $\beta$ -lactamases compared to earlier generation cephalosporins and penicillins [3] [2].

## Key In Vitro Activity (Based on 1990s Literature)

Bacterial Species / Group	Activity Level	Key Notes & Context
<i>Streptococcus pneumoniae</i> (Penicillin-sensitive)	Excellent [3] [2]	Poor activity against penicillin-resistant strains (a significant limitation) [3].
<i>Haemophilus influenzae</i>	Excellent [3] [2]	Active against $\beta$ -lactamase-producing strains [3].
<i>Moraxella catarrhalis</i>	Excellent [3] [2]	Active against $\beta$ -lactamase-producing strains [3].
<i>Neisseria gonorrhoeae</i>	Excellent / Marked [3]	Effective in single-dose treatment [3] [2].
<b>Enterobacteriaceae</b> (e.g., <i>E. coli</i> , <i>Klebsiella</i> , <i>Proteus</i> )	Broad activity [3] [2]	A primary spectrum of action.
<b>Staphylococci &amp; Enterococci</b>	Not Active [3] [2]	A major gap in coverage.
<i>Pseudomonas</i> spp. & <i>Bacteroides fragilis</i>	Not Active [3] [2]	A major gap in coverage.

**Clinical Efficacy in Trials** Clinical studies from the 1990s demonstrated its effectiveness in various infections, showing comparable efficacy to other standard antibiotics of the time [4] [3] [2].

Infection Type	Comparative Efficacy (in Clinical Trials)
<b>Respiratory Tract</b> (Acute Bronchitis, Pneumonia)	As effective as <b>cefaclor</b> , <b>amoxicillin</b> , and <b>cefixime</b> [3].
<b>Pharyngotonsillitis</b> (Group A Strep)	A 7-day course was as effective as a 10-day course of <b>phenoxymethylpenicillin</b> [3] [2].
<b>Urinary Tract Infections</b> (Uncomplicated & Complicated)	Similar efficacy to <b>cefadroxil</b> , <b>cefaclor</b> , and <b>cefuroxime axetil</b> [3] [2].

Infection Type	Comparative Efficacy (in Clinical Trials)
Acute Otitis Media (in Children)	Demonstrated efficacy [3].

## Pharmacokinetics and Dosing

The following table summarizes the key pharmacokinetic parameters of Cefetamet Pivoxil, which are critical for dosing rationale [1] [2].

Parameter	Value / Characterization
Bioavailability (with food)	~50%
Protein Binding	Low (~22%)
Volume of Distribution	~0.3 L/kg (approximates extracellular fluid)
Primary Elimination Route	Renal, unchanged in urine
Elimination Half-Life	~2.2 - 2.3 hours
Time to Peak Concentration (Tmax)	~2.8 hours (Plasma)

### Key Dosing Considerations:

- Food Effect:** Administration with food is **critical**, enhancing bioavailability by approximately 50% compared to the fasting state [1].
- Renal Dosing:** Dose adjustment is necessary in patients with renal impairment, as clearance is directly correlated with creatinine clearance [1] [2].
- Standard Adult Dose:** Clinical trials commonly used **500 mg twice daily** [3] [2].

## Experimental Protocol Overview

For research purposes, here is a generalized outline of a clinical pharmacokinetic study methodology, as reflected in the literature [5].

**1. Objective** To determine the pharmacokinetic profile and tissue penetration of cefetamet in healthy volunteers following oral administration of cefetamet pivoxil.

## 2. Study Design

- **Type:** Open-label, multiple-dose study.
- **Participants:** n=8 healthy adult volunteers.
- **Regimen:** 500 mg cefetamet pivoxil, administered every 12 hours for 7 days (final dose on day 7 is used for analysis).

## 3. Sample Collection and Analysis

- **Matrices:** Plasma and Cantharidin-induced skin blister fluid (to assess tissue penetration).
- **Schedule:** Serial blood and blister fluid samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12 hours).
- **Analytical Method:** High-Performance Liquid Chromatography (HPLC).
- **Measurement:** Concentrations of total and, if applicable, protein-unbound cefetamet.

## 4. Data and Pharmacokinetic Analysis

- **Primary PK Parameters:** C<sub>max</sub> (maximum concentration), T<sub>max</sub> (time to C<sub>max</sub>), AUC (area under the concentration-time curve), t<sub>1/2</sub> (elimination half-life).
- **Tissue Penetration Calculation:**  $(AUC_{blister} / AUC_{plasma}) * 100$ .

# Safety and Tolerability Profile

In clinical trials involving nearly 5,000 patients, cefetamet pivoxil was generally well-tolerated [2].

- **Most Common Adverse Events:** Gastrointestinal effects (e.g., diarrhea, nausea, vomiting), occurring in <10% of patients [3] [2].
- **Discontinuation Rate:** Approximately 1.2% of patients discontinued therapy due to adverse effects [2].
- **Safety Note:** Unlike some other pivoxil-linked antibiotics (e.g., cefditoren pivoxil), no symptoms of carnitine deficiency were reported with cefetamet pivoxil in the reviewed studies [3].

# Research and Development Context

- **Current Status:** As of the most recent data, Cefetamet Pivoxil was listed as "**Investigational**" in one database for the treatment of acute sinusitis [6]. A market report speculated on its adoption through 2025, but this is not a peer-reviewed clinical perspective [7].
- **Research Gaps:** The available high-quality clinical data is several decades old. Contemporary research on its efficacy against current resistant bacterial strains, large-scale post-market surveillance, and direct comparisons with modern antibiotics is lacking.

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To cite this document: Smolecule. [Cefetamet Pivoxil therapeutic uses review]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001783#cefetamet-pivoxil-therapeutic-uses-review>]

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